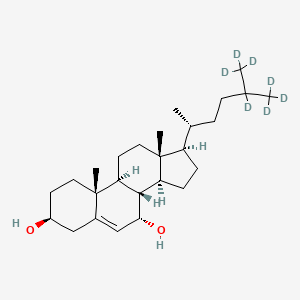
7+/--hydroxycholesterol (D7)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Dehydrocholesterol (7-DHC) is a zoosterol that functions as a precursor to cholesterol in the serum. It is photochemically converted to vitamin D3 in the skin, thus functioning as provitamin-D3. This compound is crucial for the synthesis of vitamin D3, which is essential for maintaining calcium homeostasis and bone health .
准备方法
Synthetic Routes and Reaction Conditions
7-Dehydrocholesterol is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase). This is the penultimate step in the biosynthesis of cholesterol . The biosynthesis pathway can be reengineered in microorganisms such as Saccharomyces cerevisiae by knocking out competitive pathway genes and integrating multiple copies of the DHCR24 gene from Gallus gallus .
Industrial Production Methods
Industrial production of 7-dehydrocholesterol involves microbial fermentation. For instance, in a 5-liter bioreactor, the titer of 7-dehydrocholesterol can reach up to 2.0 grams per liter through de novo synthesis . This method is significant for the large-scale production of 7-dehydrocholesterol, which is a precursor for several costly steroidal drugs.
化学反应分析
Types of Reactions
7-Dehydrocholesterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketocholesterol and 7β-hydroxycholesterol.
Photochemical Conversion: Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted into previtamin D3, which then isomerizes to form vitamin D3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and reactive oxygen species.
Photochemical Conversion: Ultraviolet B radiation is the primary reagent for the conversion of 7-dehydrocholesterol to vitamin D3.
Major Products
7-Ketocholesterol: Formed through oxidation.
7β-Hydroxycholesterol: Another oxidation product.
Vitamin D3: Formed through photochemical conversion.
科学研究应用
7-Dehydrocholesterol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in cholesterol biosynthesis and its conversion to vitamin D3.
Industry: Employed in the production of steroidal drugs and vitamin D3-enriched products.
作用机制
7-Dehydrocholesterol exerts its effects primarily through its conversion to vitamin D3. Upon exposure to ultraviolet B rays, 7-dehydrocholesterol is converted to previtamin D3, which then isomerizes to form vitamin D3. Vitamin D3 is crucial for calcium homeostasis and bone health. It binds to the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate metabolism .
相似化合物的比较
Similar Compounds
Cholesterol: The end product of the biosynthesis pathway involving 7-dehydrocholesterol.
7-Ketocholesterol: An oxidation product of 7-dehydrocholesterol.
7β-Hydroxycholesterol: Another oxidation product of 7-dehydrocholesterol.
Uniqueness
7-Dehydrocholesterol is unique in its role as a precursor to both cholesterol and vitamin D3. Its ability to be converted to vitamin D3 upon exposure to ultraviolet B rays distinguishes it from other sterols .
属性
分子式 |
C26H44O2 |
|---|---|
分子量 |
395.7 g/mol |
IUPAC 名称 |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C26H44O2/c1-16(2)6-7-17(3)20-8-9-21-24-22(11-13-26(20,21)5)25(4)12-10-19(27)14-18(25)15-23(24)28/h15-17,19-24,27-28H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-/m1/s1/i1D3,2D3,16D |
InChI 键 |
HKTLZNPSEKWWSW-AXVNBPJJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)



![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)

![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)


![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)

